molecular formula C14H20Cl2N2O B15098713 Urea,n-(3,4-dichlorophenyl)-n-heptyl- CAS No. 13041-40-2

Urea,n-(3,4-dichlorophenyl)-n-heptyl-

Cat. No.: B15098713
CAS No.: 13041-40-2
M. Wt: 303.2 g/mol
InChI Key: LOQMQPWRVINQQX-UHFFFAOYSA-N
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Description

Urea, n-(3,4-dichlorophenyl)-n-heptyl- is a chemical compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a urea moiety substituted with a 3,4-dichlorophenyl group and a heptyl group. Substituted ureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, n-(3,4-dichlorophenyl)-n-heptyl- typically involves the reaction of 3,4-dichloroaniline with heptyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3,4-dichloroaniline by chlorination of aniline.

    Step 2: Reaction of 3,4-dichloroaniline with heptyl isocyanate to form urea, n-(3,4-dichlorophenyl)-n-heptyl-.

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 25-30°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of urea, n-(3,4-dichlorophenyl)-n-heptyl- can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, n-(3,4-dichlorophenyl)-n-heptyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 3,4-dichlorophenyl group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

Urea, n-(3,4-dichlorophenyl)-n-heptyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the formulation of agrochemicals and as an intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism of action of urea, n-(3,4-dichlorophenyl)-n-heptyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Urea, n-(4-chlorophenyl)-n’-(3,4-dichlorophenyl)-: Another substituted urea with similar structural features.

    N,N’-Bis-(3,4-dichlorophenyl)urea: A related compound with two 3,4-dichlorophenyl groups.

Uniqueness

Urea, n-(3,4-dichlorophenyl)-n-heptyl- is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other similar compounds and can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

13041-40-2

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-heptylurea

InChI

InChI=1S/C14H20Cl2N2O/c1-2-3-4-5-6-9-17-14(19)18-11-7-8-12(15)13(16)10-11/h7-8,10H,2-6,9H2,1H3,(H2,17,18,19)

InChI Key

LOQMQPWRVINQQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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